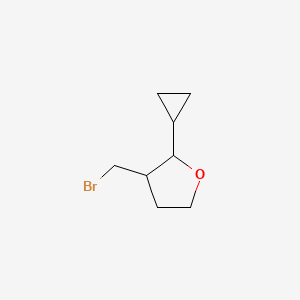
5-(4-Chlorophenoxy)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Aminopentyl)oxy]-4-chlorobenzene is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . This compound is characterized by the presence of an aminopentyl group attached to a chlorobenzene ring through an ether linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 5-bromo-1-pentylamine under basic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1-[(5-Aminopentyl)oxy]-4-chlorobenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Aminopentyl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aminopentyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-[(5-Aminopentyl)oxy]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(5-Aminopentyl)oxy]-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminopentyl group may facilitate binding to target proteins, while the chlorobenzene moiety can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Aminopentyl)oxy]-4-chlorobenzene: Similar structure but with the aminopentyl group attached at a different position.
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: Contains additional bromine atoms, leading to different chemical properties and reactivity.
Uniqueness
1-[(5-Aminopentyl)oxy]-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopentyl group enhances its potential for biological interactions, while the chlorobenzene ring provides stability and reactivity.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
5-(4-chlorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |
Clave InChI |
RIPBVIMAJIKRLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


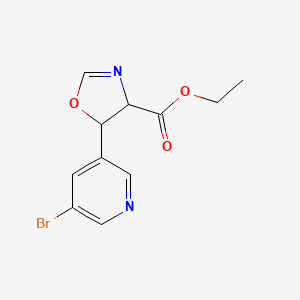
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
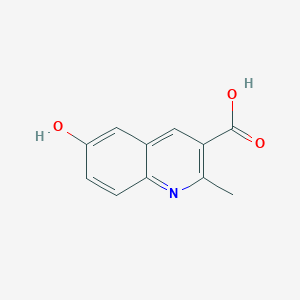
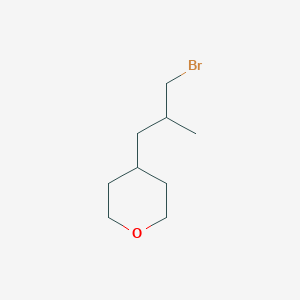
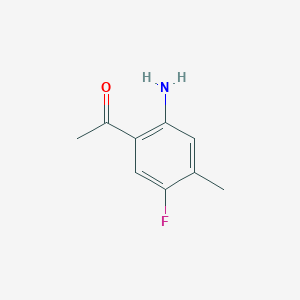


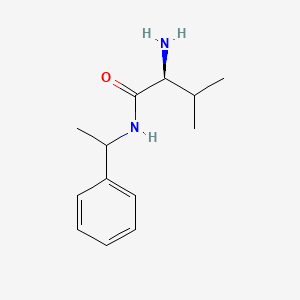
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
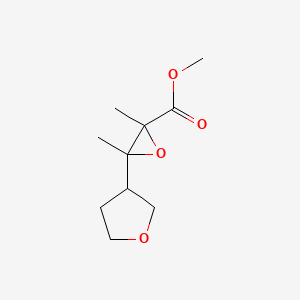
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
